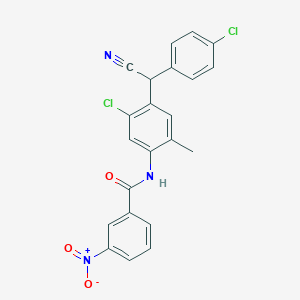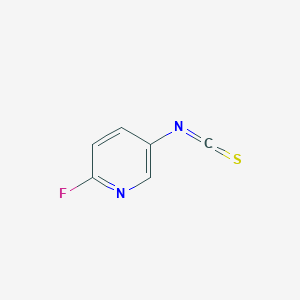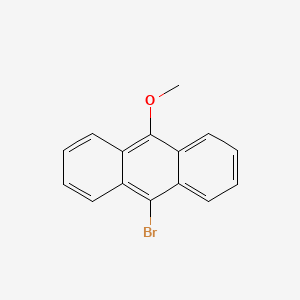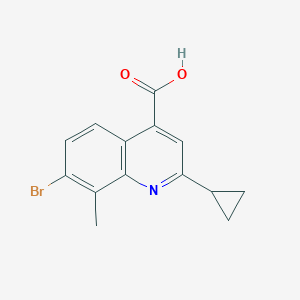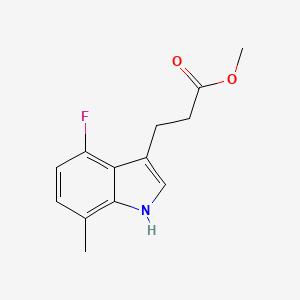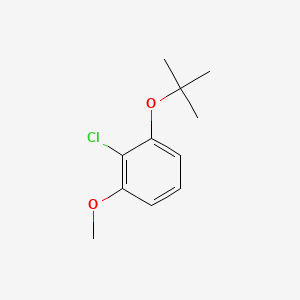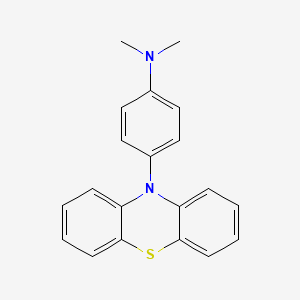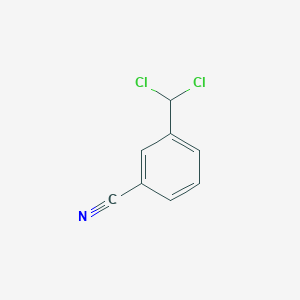
3-(Dichloromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dichloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N It is a derivative of benzonitrile, where a dichloromethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
3-(Dichloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dichloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to remove impurities and achieve high purity levels.
化学反応の分析
Types of Reactions
3-(Dichloromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives.
科学的研究の応用
3-(Dichloromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 3-(Dichloromethyl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichloromethyl group can participate in covalent bonding or non-covalent interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)benzonitrile: Similar structure but with one chlorine atom.
4-(Chloromethyl)benzonitrile: Chloromethyl group attached at the para position.
4-(Dichloromethyl)benzonitrile: Dichloromethyl group attached at the para position.
Uniqueness
3-(Dichloromethyl)benzonitrile is unique due to the specific positioning of the dichloromethyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positioning can result in different chemical and biological properties compared to its isomers and other similar compounds.
特性
分子式 |
C8H5Cl2N |
|---|---|
分子量 |
186.03 g/mol |
IUPAC名 |
3-(dichloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H |
InChIキー |
FFISZUWGEVCWDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


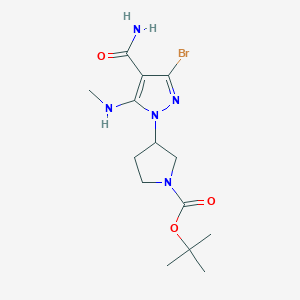
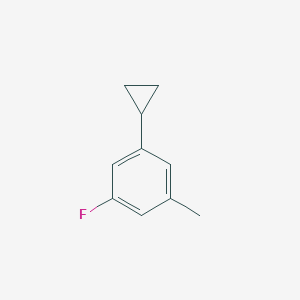
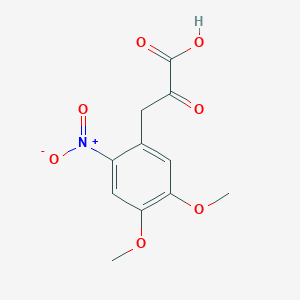
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)


